REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[N:7][N:6]=[CH:5]2.[CH3:18][C:19]1[CH:27]=[CH:26][C:22]([C:23]([OH:25])=[O:24])=[CH:21][C:20]=1B1OC(C)(C)C(C)(C)O1.C(=O)([O-])[O-].[Na+].[Na+].O>C(O)C.CCOC(C)=O>[CH3:18][C:19]1[CH:27]=[CH:26][C:22]([C:23]([OH:25])=[O:24])=[CH:21][C:20]=1[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[N:7][N:6]=[CH:5]2 |f:2.3.4|
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Name
|
|
Quantity
|
191 mg
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C=NN=C(C2=CC1)N1CCOCC1
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Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=O)O)C=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
tetrakis (triphenylphosphine)palladium
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
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O
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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were added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was reacted in a microwave oven for 10 min at 160° C
|
Duration
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10 min
|
Type
|
TEMPERATURE
|
Details
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The reaction was cooled
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Type
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ADDITION
|
Details
|
added to an addition funnel
|
Type
|
CUSTOM
|
Details
|
partitioned with sodium bicarbonate (saturated, aqueous)
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Type
|
WASH
|
Details
|
The organic layer was washed 2 times with 50 mL of sodium bicarbonate (saturated, aqueous)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
extracted 4 times with 50 mL of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated via rotovap
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=O)O)C=C1)C=1C=C2C=NN=C(C2=CC1)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |